molecular formula C8H9BO4 B069397 1,4-Benzodioxane-6-boronic acid CAS No. 164014-95-3

1,4-Benzodioxane-6-boronic acid

Cat. No.: B069397
CAS No.: 164014-95-3
M. Wt: 179.97 g/mol
InChI Key: SQDUGGGBJXULJR-UHFFFAOYSA-N
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Description

1,4-Benzodioxane-6-boronic acid is an organic compound with the molecular formula C8H9BO4. It is a boronic acid derivative that features a benzodioxane ring structure. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds .

Mechanism of Action

Target of Action

1,4-Benzodioxane-6-boronic acid is a biochemical reagent It’s known that boronic acids often interact with proteins and enzymes that have diols in their structure, such as glycoproteins and nucleic acids .

Mode of Action

Boronic acids are known to form reversible covalent complexes with molecules containing 1,2- or 1,3-diols, which allows them to interact with various biological targets .

Biochemical Pathways

This compound has been involved in various chemical reactions, including addition reactions with 1,8-naphthyridine N-oxides, iodocyclization and palladium-catalyzed coupling reactions for the synthesis of pyranoquinolines, and Suzuki coupling reactions for the synthesis of combretastatin analogs

Pharmacokinetics

It’s known that the pharmacokinetic properties of boronic acids can be influenced by their ability to form reversible covalent complexes with diols, which can affect their absorption and distribution .

Result of Action

Given its involvement in various chemical reactions, it’s likely that this compound could have multiple effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity with diols can be affected by the pH of the environment . Additionally, the compound is recommended to be stored in a dark place, sealed in dry, at room temperature, suggesting that light, moisture, and temperature can affect its stability .

Biochemical Analysis

Biochemical Properties

1,4-Benzodioxane-6-boronic acid is involved in various biochemical reactions. It is a reactant involved in addition reactions with 1,8-naphthyridine N-oxides, iodocyclization and palladium-catalyzed coupling reactions for the synthesis of pyranoquinolines . It also participates in Suzuki coupling reactions for the synthesis of combretastatin analogs . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a reactant in various chemical reactions. It participates in Suzuki-Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzodioxane-6-boronic acid can be synthesized through various methods. One common approach involves the electrophilic trapping of an organometallic reagent with a boric ester. This method is widely used due to its efficiency and the relatively mild reaction conditions required .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are facilitated by palladium catalysts and typically occur under mild conditions, making them suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzodioxane-6-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Benzodioxane-6-boronic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.

    Biology: Employed in the development of bioactive compounds.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.

    4-Methoxyphenylboronic Acid: Similar in structure and used in similar reactions.

    2-Thienylboronic Acid: Used in the synthesis of heterocyclic compounds.

Uniqueness

1,4-Benzodioxane-6-boronic acid is unique due to its benzodioxane ring structure, which imparts specific reactivity and stability characteristics. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceutical intermediates .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5,10-11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDUGGGBJXULJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379869
Record name 1,4-Benzodioxane-6-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164014-95-3
Record name 1,4-Benzodioxane-6-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-dihydro-1,4-benzodioxin-6-yl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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